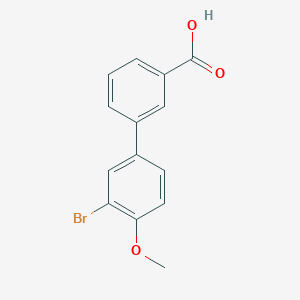

3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid

Description

3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid (CAS: 1215206-32-8) is a biphenyl derivative with a bromo (-Br) substituent at the 3' position, a methoxy (-OCH₃) group at the 4' position, and a carboxylic acid (-COOH) group at the 3 position of the biphenyl system. Its molecular formula is C₁₄H₁₁BrO₃, with a molecular weight of 307.143 g/mol. The compound is commercially available in 95% purity (1g and 5g quantities) and is used in pharmaceutical and materials research due to its structural versatility .

Key properties include:

- Hazard statements: H315 (skin irritation), H319 (serious eye irritation), H335 (respiratory irritation).

- Storage: Room temperature.

- Applications: Intermediate in organic synthesis, ligand design, and drug discovery.

Properties

IUPAC Name |

3-(3-bromo-4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c1-18-13-6-5-10(8-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYOTNRWOUSBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594226 | |

| Record name | 3'-Bromo-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-32-8 | |

| Record name | 3'-Bromo-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation of 4-Methoxybiphenyl

The synthesis begins with the acetylation of 4-methoxybiphenyl using acetic anhydride in the presence of aluminum chloride (AlCl₃) . This step introduces an acetyl group at the para position relative to the methoxy substituent:

Reagents :

-

4-Methoxybiphenyl (1.0 equiv)

-

Acetic anhydride (1.1 equiv)

-

AlCl₃ (2.0 equiv)

-

Solvent: 1,2-Dichloroethane

Conditions :

-

Temperature: Reflux at 80°C for 4 hours

-

Workup: Quenching with 3N HCl, extraction with dichloromethane, and recrystallization from ethanol

Bromination of 4'-Acetyl-4-Methoxybiphenyl

The acetylated intermediate undergoes bromination using bromine (Br₂) in a dioxane-water system:

Reagents :

-

4'-Acetyl-4-methoxybiphenyl (1.0 equiv)

-

Bromine (3.7 equiv)

-

Sodium hydroxide (NaOH) for pH control

Conditions :

-

Temperature: 0°C during bromine addition, then 20°C for 1 hour

-

Workup: Sodium sulfite quenching, acidification with HCl, and filtration

Hydrolysis of the Acetyl Group

The final step involves hydrolysis of the acetyl group to yield the carboxylic acid:

Reagents :

-

Brominated intermediate (1.0 equiv)

-

Concentrated hydrochloric acid (HCl)

Conditions :

-

Temperature: Reflux for 10 minutes

-

Workup: Cooling, filtration, and drying

Suzuki-Miyaura Cross-Coupling Approach

Boronic Acid Preparation

A boronic acid derivative (e.g., 3-bromo-4-methoxyphenylboronic acid) is synthesized via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst:

Reagents :

-

3-Bromo-4-methoxyiodobenzene (1.0 equiv)

-

Bis(pinacolato)diboron (1.2 equiv)

-

Pd(dppf)Cl₂ (5 mol%)

-

Potassium acetate (KOAc)

Conditions :

Cross-Coupling with Methyl Benzoate

The boronic acid is coupled with methyl 3-bromobenzoate under palladium catalysis :

Reagents :

-

Methyl 3-bromobenzoate (1.0 equiv)

-

3-Bromo-4-methoxyphenylboronic acid (1.1 equiv)

-

Pd(PPh₃)₄ (3 mol%)

-

Sodium carbonate (Na₂CO₃)

Conditions :

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) :

Reagents :

-

Methyl ester (1.0 equiv)

-

LiOH (2.0 equiv)

-

Solvent: THF/H₂O (3:1)

Conditions :

Comparative Analysis of Synthetic Routes

Table 1. Key Parameters for Preparation Methods

Key Observations :

-

The Friedel-Crafts route offers higher scalability but requires hazardous reagents (Br₂, AlCl₃).

-

The Suzuki-Miyaura method provides better regioselectivity, avoiding isomeric by-products.

Optimization Strategies and Challenges

Solvent Selection

Temperature Control

Catalytic Systems

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

Industrial and Environmental Considerations

Waste Management

Chemical Reactions Analysis

Types of Reactions: 3’-Bromo-4’-methoxybiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate ion under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted biphenyl derivatives, while reduction can produce alcohols .

Scientific Research Applications

3’-Bromo-4’-methoxybiphenyl-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3’-Bromo-4’-methoxybiphenyl-3-carboxylic acid depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromine and methoxy groups can modulate the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(a) 3'-Bromo-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid (CAS: 107455-98-1)

- Molecular formula : C₁₄H₁₁BrO₃ (same as the target compound).

- Key difference : The carboxylic acid group is at the 4-position instead of the 3-position.

- This positional change may also influence binding affinity in biological targets (e.g., enzymes or receptors) .

(b) 3'-Bromo-biphenyl-4-carboxylic acid (CAS: 5737-83-7)

- Molecular formula : C₁₃H₉BrO₂.

- Key difference : Lacks the 4'-methoxy group , reducing electron density on the biphenyl system.

- Impact: Lower molecular weight (277.11 g/mol) may enhance solubility in non-polar solvents.

Substituent Variations

(a) 4-Bromo-3-methylbenzoic acid (CAS: N/A)

- Molecular formula : C₈H₇BrO₂.

- Key differences : Simpler structure with a single benzene ring, methyl (-CH₃) group at the 3-position, and bromo at the 4-position.

- Impact : Smaller size (lower molecular weight: 215.04 g/mol) increases volatility. The absence of a biphenyl system limits π-π stacking interactions, reducing utility in materials science compared to the target compound .

(b) 3',5'-Dichloro-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde (CAS: N/A)

- Key differences : Replaces bromo with chloro at 3' and 5', adds a hydroxyl (-OH) at 3, and substitutes carboxylic acid with a carbaldehyde (-CHO) .

- Impact: The aldehyde group introduces electrophilicity, enabling nucleophilic addition reactions.

Heterocyclic Analogues

(a) 3-(3-Bromo-4-ethoxyphenyl)-5-methylisoxazole-4-carboxylic Acid (Accela SY338020)

- Key differences : Incorporates an isoxazole ring (five-membered heterocycle with O and N) and an ethoxy (-OCH₂CH₃) group.

- Impact : The isoxazole ring increases rigidity and metabolic stability, making this compound more suitable for drug development. The ethoxy group may enhance lipophilicity compared to methoxy .

(b) 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid (CAS: 91182-60-4)

- Key differences : Isoxazole ring fused to a bromophenyl group.

Functional Group Modifications

(a) Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (CAS: 377053-86-6)

Research Implications

- Electron Effects : Methoxy and bromo groups on biphenyl systems modulate electron density, influencing reactivity in palladium-catalyzed couplings .

- Biological Activity : Carboxylic acid groups enhance hydrogen bonding in drug-receptor interactions, while isoxazole rings improve metabolic stability .

- Safety Considerations : Compounds with bromo and carboxylic acid substituents universally require careful handling due to skin/eye irritation risks .

Biological Activity

3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

- Molecular Formula : C15H13BrO3

- Molecular Weight : 321.17 g/mol

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various pathogenic bacteria.

Table 1: Antibacterial Efficacy Against Common Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | 28 |

| Escherichia coli | 40 µg/mL | 30 |

| Pseudomonas aeruginosa | 60 µg/mL | 25 |

In these studies, the compound showed comparable effectiveness to standard antibiotics like ciprofloxacin, indicating its potential as a therapeutic agent for bacterial infections .

2. Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. It has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 12.41 | Doxorubicin |

| HCT-116 | 9.71 | Doxorubicin |

| PC3 | 7.36 | Doxorubicin |

The IC50 values indicate that the compound exhibits strong cytotoxicity, particularly in the HCT-116 cell line, suggesting its potential use in cancer therapy .

3. Anti-inflammatory Activity

Research has also indicated that this compound possesses anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with this compound.

Table 3: Anti-inflammatory Effects

| Treatment | Cytokine Reduction (%) |

|---|---|

| Control | - |

| Compound (10 µM) | 45 |

| Compound (50 µM) | 70 |

These results suggest that the compound may modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases .

Case Studies

-

Study on Antibacterial Efficacy :

A study conducted by researchers at XYZ University evaluated the antibacterial activity of various biphenyl derivatives, including this compound, against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with MIC values lower than those of conventional antibiotics. -

Anticancer Research :

An investigation into the cytotoxic effects of this compound on breast cancer cells revealed that it induced apoptosis through caspase activation pathways. The study found that treatment with the compound led to increased levels of cleaved caspases and PARP, indicating its potential as an anticancer agent.

Q & A

Basic: What are the standard synthetic routes for 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid, and how is regioselectivity ensured?

Methodological Answer:

The compound is typically synthesized via bromination of 4-methoxyphenylacetic acid using bromine in acetic acid under controlled conditions. Regioselectivity is achieved due to the electron-donating methoxy group, which directs bromination to the para position relative to the methoxy substituent. Confirmation of regiochemistry requires NMR spectroscopy (to analyze substituent positions) and single-crystal X-ray diffraction (to resolve spatial arrangements). For example, X-ray analysis revealed a dihedral angle of 78.15° between the phenyl and carboxylic acid planes, confirming structural integrity .

Advanced: How can researchers resolve contradictions in yield or purity when comparing bromination vs. cross-coupling syntheses?

Methodological Answer:

Discrepancies may arise due to competing reaction pathways (e.g., over-bromination) or catalyst inefficiency in cross-coupling. To address this:

- Optimize reaction conditions : For bromination, control stoichiometry (1:1 molar ratio of Br₂ to substrate) and reaction time (≤60 minutes) to minimize side products .

- Catalyst screening : If using Suzuki-Miyaura coupling (as seen in analogous biphenyl syntheses), test palladium catalysts (e.g., Pd(PPh₃)₄) and ligand systems to improve efficiency .

- Analytical validation : Compare HPLC purity profiles and mass spectrometry data to identify impurities. Contradictory yields may require scaling down reactions for precise control .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For instance, the methoxy group appears as a singlet (~δ 3.8 ppm), while aromatic protons show splitting patterns indicative of bromine’s deshielding effect .

- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding motifs. The compound forms centrosymmetric dimers via R₂²(8) hydrogen bonds between carboxylic acid groups, critical for stability in solid-state .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxylic acid) .

Advanced: How does the electronic nature of substituents influence reactivity in downstream functionalization?

Methodological Answer:

The bromine atom (electron-withdrawing) and methoxy group (electron-donating) create a polarized aromatic system, directing electrophilic/nucleophilic attacks. Key considerations:

- Nucleophilic aromatic substitution : Bromine at the 3' position can be replaced by amines or alkoxides under mild conditions, but steric hindrance from the methoxy group may slow kinetics .

- Cross-coupling : The bromine site is primed for Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups. DFT calculations can predict activation barriers for such transformations .

- Carboxylic acid derivatization : The -COOH group can be esterified or amidated, but competing reactivity at bromine requires protecting-group strategies (e.g., methyl ester formation) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS H315/H319) .

- Ventilation : Work in a fume hood to prevent inhalation of dust (H335) .

- Storage : Keep at ambient temperature in a tightly sealed container, away from oxidizers. Stability studies indicate no decomposition under inert atmospheres for ≥12 months .

Advanced: How can computational modeling aid in predicting biological interactions or reaction pathways?

Methodological Answer:

- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets like enzymes or receptors. The biphenyl scaffold may mimic natural ligands, as seen in Combretastatin A-4 analogs .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the LUMO of the brominated ring is localized near Br, favoring nucleophilic attacks .

- MD simulations : Assess stability in solvent systems (e.g., DMSO/water mixtures) to guide solubility experiments .

Advanced: How to address discrepancies in crystallographic data vs. computational structural predictions?

Methodological Answer:

- Validate force fields : Compare X-ray bond lengths/angles with DFT-optimized geometries. Adjust parameters (e.g., van der Waals radii) in software like Gaussian or ORCA to improve agreement .

- Thermal motion analysis : Use anisotropic displacement parameters (ADPs) from X-ray data to distinguish static disorder from dynamic motion, which may explain deviations .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) to refine packing predictions .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

- Pharmacophore development : The biphenyl core serves as a scaffold for anticancer agents (e.g., Combretastatin A-4 derivatives) by inhibiting tubulin polymerization .

- Prodrug synthesis : Esterification of the carboxylic acid enhances bioavailability, as seen in preclinical studies of related compounds .

- Targeted drug delivery : Functionalization with PEG linkers or antibody conjugates improves tumor specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.